1-(3-Bromo-1-propynyl)naphthalene (CAS 352035-98-4) is a highly functionalized, aryl-substituted propargylating agent that combines a reactive propargyl bromide moiety with a bulky, electron-rich 1-naphthyl group . Unlike standard aliphatic propargyl halides, this compound is an easy-to-handle crystalline solid (melting point 43–47 °C) that provides excellent stability at room temperature. It is primarily procured as a premium electrophilic building block for direct N-, O-, and C-alkylation, click chemistry, and the synthesis of highly conjugated materials, where the photophysical and steric properties of the naphthalene ring are critical for downstream application performance and processability .
Attempting to substitute 1-(3-Bromo-1-propynyl)naphthalene with generic propargyl bromide followed by a downstream Sonogashira coupling with 1-bromonaphthalene introduces severe process inefficiencies. This two-step workaround requires expensive palladium and copper catalysts, extended reaction times, and risks yield-destroying alkyne isomerization or homocoupling side reactions [1]. Furthermore, substituting with simpler aryl analogues like 3-phenylpropargyl bromide fails when the specific UV-absorbance, fluorescence, or enhanced steric shielding of the extended naphthyl π-system is required for the final product's functionality or stereocontrol[2]. Procuring the pre-assembled naphthyl-propargyl scaffold allows for a single-step, transition-metal-free installation, drastically reducing process complexity and manufacturing cost.
Standard propargyl bromide is a highly volatile, shock-sensitive liquid that must be supplied as a stabilized solution (e.g., 80% in toluene), complicating precise stoichiometric control and introducing solvent impurities[1]. In contrast, 1-(3-Bromo-1-propynyl)naphthalene is a stable crystalline solid (MP 43-47 °C) that can be stored at room temperature and weighed directly without carrier solvents . This eliminates the explosion hazards associated with low-molecular-weight propargyl halides and allows for exact gravimetric dosing in sensitive catalytic reactions.
| Evidence Dimension | Physical state and carrier dependency |
| Target Compound Data | Solid (MP 43-47 °C), 100% neat dosing |
| Comparator Or Baseline | Propargyl bromide (Liquid, shock-sensitive, requires 80% toluene dilution) |
| Quantified Difference | Eliminates solvent carrier dependency and shock-sensitivity |
| Conditions | Standard laboratory storage and reagent preparation |
Enables safe scale-up and precise stoichiometric control without the need for hazardous material handling protocols or solvent-purging steps.
In asymmetric nucleophilic monofluorobenzylation reactions, the electronic and steric properties of the propargyl bromide are critical for stereocontrol. Studies demonstrate that 1-(3-Bromo-1-propynyl)naphthalene provides excellent diastereoselectivity (approx. 92% de), driven by the electron-rich nature of the naphthyl ring [1]. In contrast, electron-withdrawing analogues (e.g., p-CN-phenylpropargyl bromide) suffer from significantly degraded stereoselectivity under identical conditions [1]. The bulky 1-naphthyl group effectively shields the reactive center during the transition state.
| Evidence Dimension | Diastereomeric Excess (de) |
| Target Compound Data | ~92% de |
| Comparator Or Baseline | Electron-deficient aryl propargyl bromides (e.g., p-CN substituted, significantly lower de) |
| Quantified Difference | High stereoselectivity maintained via electron-rich steric bulk |
| Conditions | Asymmetric nucleophilic monofluorobenzylation with remote sulfinyl control |
Crucial for medicinal chemists requiring high stereopurity in the synthesis of chiral homopropargylic drug precursors.
Aliphatic propargylating agents like 3-bromo-1-propyne lack a UV chromophore, making direct tracking of reaction progress or product distribution via standard UV-Vis/HPLC difficult without secondary derivatization [1]. 1-(3-Bromo-1-propynyl)naphthalene inherently installs a highly conjugated 1-naphthyl fluorophore, providing strong UV absorbance and fluorescence . This allows immediate, highly sensitive detection of the propargylated products in complex biological or synthetic mixtures.
| Evidence Dimension | UV-Vis/Fluorescence Detectability |
| Target Compound Data | Strong absorbance/fluorescence (extended naphthyl pi-system) |
| Comparator Or Baseline | Propargyl bromide (UV transparent >250 nm) |
| Quantified Difference | Enables direct >250 nm UV and fluorescence tracking |
| Conditions | Standard HPLC-UV or fluorescence microscopy workflows |
Eliminates the need for secondary staining or derivatization, drastically streamlining analytical and biological assay workflows.
Attempting to build the 1-naphthyl-propargyl scaffold stepwise—by first reacting a substrate with propargyl bromide and subsequently performing a Sonogashira coupling with 1-bromonaphthalene—introduces multiple synthetic steps, expensive palladium/copper catalysts, and risks of alkyne isomerization [1]. Procuring 1-(3-Bromo-1-propynyl)naphthalene allows the direct, one-step installation of the entire conjugated enyne precursor via a simple SN2 or Barbier-type substitution, dramatically improving overall yield and reducing process time [2].
| Evidence Dimension | Synthetic steps to target scaffold |
| Target Compound Data | 1 step (direct alkylation) |
| Comparator Or Baseline | Propargyl bromide + 1-bromonaphthalene (2+ steps, requires Pd/Cu catalysts) |
| Quantified Difference | Eliminates 1 full synthetic step and transition metal catalyst dependency |
| Conditions | Installation of 3-(1-naphthyl)prop-2-ynyl group onto nucleophiles |
Lowers manufacturing costs and reduces the environmental footprint by avoiding expensive transition metal catalysts.
Due to the strong photophysical properties of the 1-naphthyl group, this compound is ideal for synthesizing fluorescently tagged alkynes. These can subsequently be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry to label biomolecules, enabling direct visualization in cellular assays without requiring additional fluorophore conjugation steps .
The steric bulk and electron-rich nature of the 1-naphthyl moiety make it a superior electrophile in asymmetric Barbier-type reactions and monofluorobenzylations. It provides high diastereoselectivity, making it the reagent of choice for medicinal chemistry programs targeting complex chiral homopropargylic frameworks [1].
In materials science, the compound is utilized in photoredox-catalyzed homocoupling reactions to generate highly conjugated, naphthyl-flanked 1,5-diynes. These diynes serve as rigid, electron-rich scaffolds for the development of advanced organic electronic materials, polymers, and complex macrocycles like cyclodeca-1,5-diynes [2].
Corrosive;Irritant;Environmental Hazard